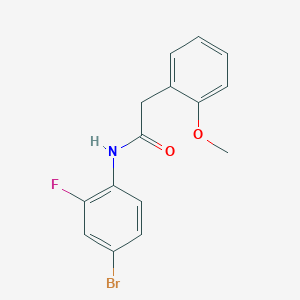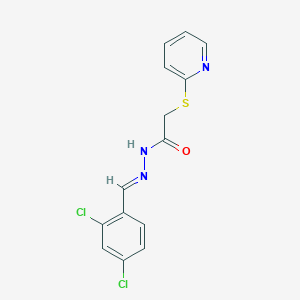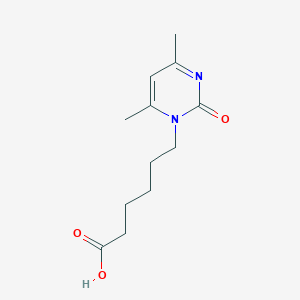
N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-4,5-difluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar benzamide compounds often involves the reaction of corresponding benzoyl chloride with amine groups in the presence of a base. For instance, compounds like N-benzo[c][1,2,5]thiazol-4-yl-3-trifluoromethylbenzamide have been synthesized through reacting benzoyl chloride with amines, characterized by various spectroscopic methods including 1H NMR, 13C NMR, IR, and GC-MS, confirming their composition and structural integrity (Al Mamari et al., 2019).
Molecular Structure Analysis
The molecular structure is crucial for understanding the compound's potential interactions and functionality. The crystal structure of similar compounds, such as N-(2,3-difluorophenyl)-2-fluorobenzamide, has been determined using single-crystal X-ray diffraction, revealing co-planar aromatic rings and a specific orientation of the amide group plane, which is critical for its reactive properties and interactions (Hehir & Gallagher, 2023).
Chemical Reactions and Properties
Benzamides, including closely related structures, undergo various chemical reactions, including metal-catalyzed C-H bond functionalization, highlighting their reactivity and potential for further chemical modifications. Such reactions are facilitated by structural motifs within these compounds that act as directing groups for the reactions (Al Mamari et al., 2019).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are influenced by the molecular arrangement and substituents. For example, the compound N-(2,3-difluorophenyl)-2-fluorobenzamide showcases specific crystal packing influenced by hydrogen bonding and longer C-H⋯F/O interactions, which are essential for understanding its physical behavior and stability (Hehir & Gallagher, 2023).
Aplicaciones Científicas De Investigación
Biosensor Development
A study by Karimi-Maleh et al. (2014) describes the development of a high sensitive biosensor based on FePt/CNTs nanocomposite/N-(4-hydroxyphenyl)-3,5-dinitrobenzamide modified carbon paste electrode. This biosensor was utilized for the simultaneous determination of glutathione and piroxicam, showcasing the potential of benzamide derivatives in enhancing electrochemical detection methods for bioanalytical applications (Karimi-Maleh et al., 2014).
Photocatalytic Degradation
Research on the photocatalytic degradation of propyzamide, a chloro-N-benzamide, revealed that using adsorbent supports like zeolite, silica, and activated carbon enhances the rate of mineralization. This indicates the relevance of benzamide structures in environmental applications, particularly in degrading persistent organic pollutants in aqueous solutions (Torimoto et al., 1996).
Bactericidal Activity
A series of substituted 2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides was investigated for bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting the antimicrobial potential of benzamide derivatives. The study provided insight into the structural requirements for bactericidal efficacy, presenting a foundation for developing new antibacterial agents (Zadrazilova et al., 2015).
Therapeutic Applications
A study on 4-thiazolidinone derivatives as agonists of benzodiazepine receptors discussed the design, synthesis, and pharmacological evaluation of 4-chloro-N-(2-(substitutedphenyl)-4-oxothiazolidin-3-yl)-2-phenoxybenzamide derivatives. Some compounds demonstrated considerable anticonvulsant activity, suggesting the therapeutic potential of benzamide derivatives in neurological disorders (Faizi et al., 2017).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-4,5-difluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF2NO3/c16-10-5-12(18)11(17)4-9(10)15(20)19-6-8-1-2-13-14(3-8)22-7-21-13/h1-5H,6-7H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKOBXSHMGCAULB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CC(=C(C=C3Cl)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-4,5-difluorobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-benzyl-8-(2-phenoxypropanoyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5540068.png)



![ethyl 4-[(3,4-dimethylphenyl)amino]-6,8-dimethyl-3-quinolinecarboxylate](/img/structure/B5540105.png)



![(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl [(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetate](/img/structure/B5540136.png)

![1-(methoxyacetyl)-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-4-piperidinecarboxamide](/img/structure/B5540153.png)
![ethyl 2-methyl-4-(3-pyridinyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B5540154.png)
![4-[(4-bromophenyl)thio]-1,3,5-trimethyl-1H-pyrazole](/img/structure/B5540174.png)
